molecular formula C12H17NO2S B2869301 4-Cyclohexylbenzene-1-sulfonamide CAS No. 423728-71-6

4-Cyclohexylbenzene-1-sulfonamide

Cat. No.: B2869301
CAS No.: 423728-71-6
M. Wt: 239.33
InChI Key: BVXOWKKFUMLIDX-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzene-1-sulfonamide is an organic compound with the molecular formula C₁₂H₁₇NO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

4-Cyclohexylbenzene-1-sulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting their target enzymes . They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from binding . This inhibition disrupts the enzymes’ normal functions, leading to the therapeutic effects of the drug .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. The disruption of normal enzyme function can lead to changes in cellular processes, such as decreased intraocular pressure or inhibited bacterial growth . These changes result in the therapeutic effects of the drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of cyclohexylbenzene with chlorosulfonic acid to form 4-cyclohexylbenzenesulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of 4-Cyclohexylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields cyclohexylbenzenesulfonic acid and ammonia .

Scientific Research Applications

4-Cyclohexylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexylbenzene-1-sulfonamide is unique due to the presence of both the cyclohexyl and sulfonamide groups, which confer distinct chemical and biological properties. The cyclohexyl group enhances lipophilicity, while the sulfonamide group provides the potential for biological activity, particularly antimicrobial effects .

Properties

IUPAC Name

4-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXOWKKFUMLIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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